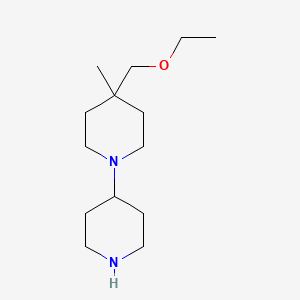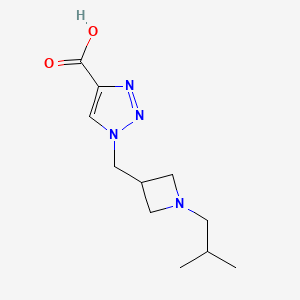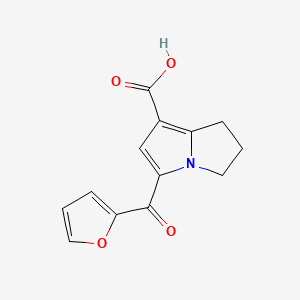
Punicagaranine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Punicagaranine is a compound derived from the pomegranate plant (Punica granatum). This compound is known for its significant antioxidant, anti-inflammatory, and antimicrobial properties. It is a type of ellagitannin, a class of hydrolyzable tannins that are known for their health benefits and presence in various fruits and nuts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Punicagaranine typically involves the extraction from pomegranate peels, seeds, or juice. The process begins with the drying and grinding of the pomegranate parts, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The pomegranate parts are processed in industrial extractors, where solvents like ethanol are used to extract the compound. The extract is then subjected to various purification steps, including filtration, evaporation, and chromatography, to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Punicagaranine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may have different biological activities.
Reduction: This compound can also undergo reduction reactions, although these are less common.
Hydrolysis: This compound can be hydrolyzed to produce ellagic acid and other smaller phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
The major products formed from the reactions of this compound include ellagic acid, which is known for its potent antioxidant properties .
Wissenschaftliche Forschungsanwendungen
Punicagaranine has a wide range of scientific research applications, including:
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its role in cellular protection and anti-aging effects.
Medicine: Investigated for its potential in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Used in the food and cosmetic industries for its preservative and health-promoting properties.
Wirkmechanismus
Punicagaranine exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also modulates various signaling pathways involved in inflammation and cell survival, including the NF-κB and MAPK pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ellagic Acid: A hydrolysis product of Punicagaranine with similar antioxidant properties.
Punicalagin: Another ellagitannin found in pomegranates with comparable health benefits.
Gallic Acid: A phenolic compound with antioxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific structure and the combination of health benefits it offers. While similar compounds like ellagic acid and punicalagin share some properties, this compound’s distinct molecular structure provides unique interactions with biological systems, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H11NO4 |
|---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
3-(furan-2-carbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c15-12(11-4-2-6-18-11)10-7-8(13(16)17)9-3-1-5-14(9)10/h2,4,6-7H,1,3,5H2,(H,16,17) |
InChI-Schlüssel |
VTEXWWBYSBRMMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(N2C1)C(=O)C3=CC=CO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13426843.png)
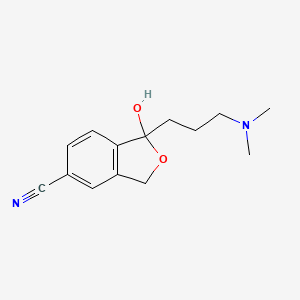
![2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one](/img/structure/B13426854.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13426868.png)
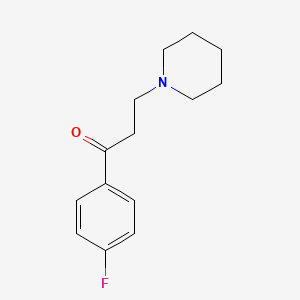

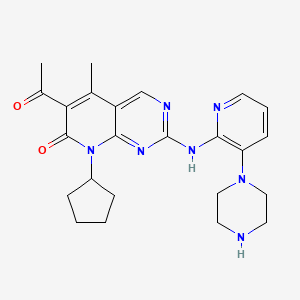
![4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B13426887.png)

![tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate](/img/structure/B13426922.png)
